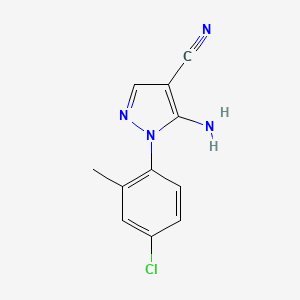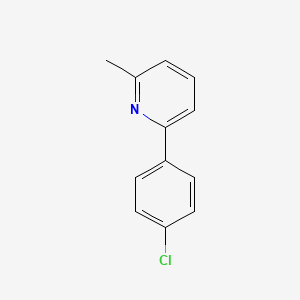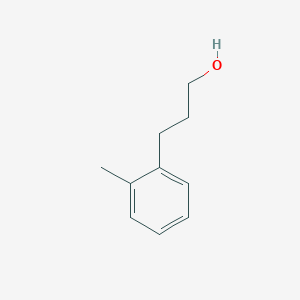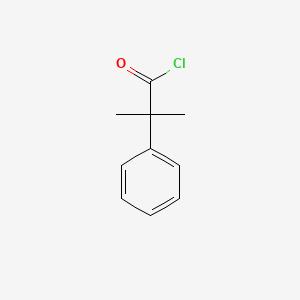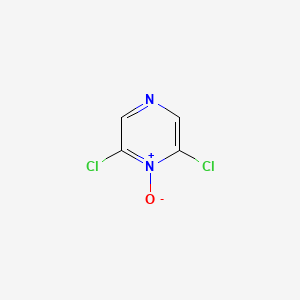![molecular formula C10H9F3 B1313986 3-[(2-Trifluoromethyl)phenyl]-1-propene CAS No. 62826-30-6](/img/structure/B1313986.png)
3-[(2-Trifluoromethyl)phenyl]-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its stability and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing effects, making compounds containing this group valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Trifluoromethyl)phenyl]-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between the trifluoromethylated phenyl group and the propene chain . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond in the propene chain to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Saturated derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-[(2-Trifluoromethyl)phenyl]-1-propene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity due to the trifluoromethyl group
Mechanism of Action
The mechanism of action of 3-[(2-Trifluoromethyl)phenyl]-1-propene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific enzymes and receptors .
Comparison with Similar Compounds
Fluoxetine: An antidepressant containing a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness: 3-[(2-Trifluoromethyl)phenyl]-1-propene is unique due to its specific structural arrangement, which combines the trifluoromethyl group with a propene chain. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances the compound’s stability, reactivity, and binding affinity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-prop-2-enyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGNZQCLVRNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496817 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62826-30-6 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
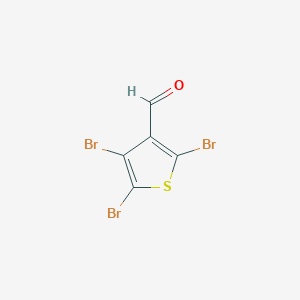
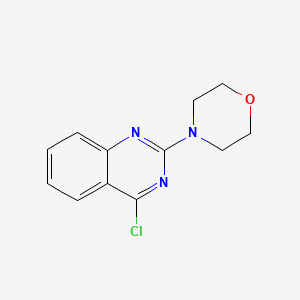
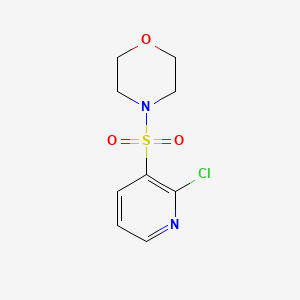
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
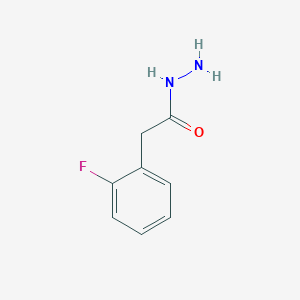
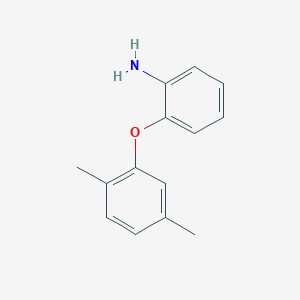
![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)
